
Isoquinoline-3-yl diphenyl methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoquinoline-3-yl diphenyl methanol is a chemical compound with the molecular formula C22H19NO and a molecular weight of 313.4 . It is a derivative of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinoline derivatives are known for their wide range of biological activities and are used in various fields, including medicinal chemistry and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-3-yl diphenyl methanol typically involves the reaction of isoquinoline derivatives with diphenylmethanol under specific conditions. One common method involves the use of metal catalysts or catalyst-free processes in water . The reaction conditions may vary depending on the desired yield and purity of the product. For example, the Pomeranz-Fritsch method uses aromatic aldehydes and aminoacetal as initial compounds, producing isoquinolines by cyclization under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as catalyst-free processes and solvent-free reactions, is becoming increasingly popular to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Isoquinoline-3-yl diphenyl methanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids or bases, metal catalysts, and oxidizing or reducing agents . The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce isoquinoline derivatives with additional functional groups, while reduction reactions may yield more saturated compounds .
Applications De Recherche Scientifique
Isoquinoline-3-yl diphenyl methanol has several scientific research applications due to its unique chemical properties and biological activities. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, isoquinoline derivatives are studied for their potential as anticancer, antimalarial, and antimicrobial agents . The compound’s ability to interact with various molecular targets makes it a valuable tool in drug discovery and development .
Mécanisme D'action
The mechanism of action of isoquinoline-3-yl diphenyl methanol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, isoquinoline derivatives have been shown to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparaison Avec Des Composés Similaires
Isoquinoline-3-yl diphenyl methanol can be compared with other similar compounds, such as quinoline derivatives. Both isoquinoline and quinoline are nitrogen-containing heterocycles with significant biological activities . isoquinoline derivatives often exhibit unique properties due to their distinct structural features . Similar compounds include quinoline, tetrahydroisoquinoline, and various isoquinoline alkaloids .
Conclusion
This compound is a versatile compound with numerous applications in scientific research. Its unique chemical structure and biological activities make it a valuable tool in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its potential in various fields.
Propriétés
Formule moléculaire |
C22H19NO |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
1,2-dihydroisoquinolin-3-yl(diphenyl)methanol |
InChI |
InChI=1S/C22H19NO/c24-22(19-11-3-1-4-12-19,20-13-5-2-6-14-20)21-15-17-9-7-8-10-18(17)16-23-21/h1-15,23-24H,16H2 |
Clé InChI |
VHJMCOPLIOUGOE-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C=C(N1)C(C3=CC=CC=C3)(C4=CC=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



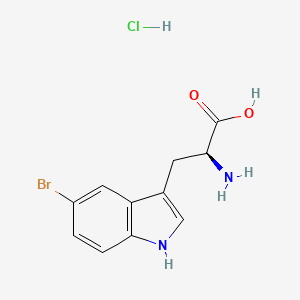
![2,2'-[(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diylbis(nitrilomethylidyne)]bis[4,6-bis(1,1-dimethylethyl)phenol](/img/structure/B13834459.png)

![2-[2-[4-[(2-Chloro-4-nitrophenyl)diazenyl]phenyl]ethylamino]ethyl-trimethylazanium](/img/structure/B13834466.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(4-bromophenyl)methylideneamino]-5-methyltriazole-4-carboxamide](/img/structure/B13834468.png)

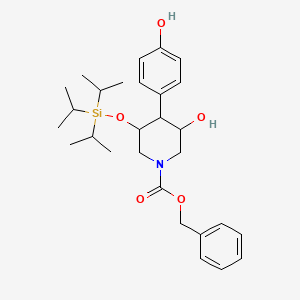
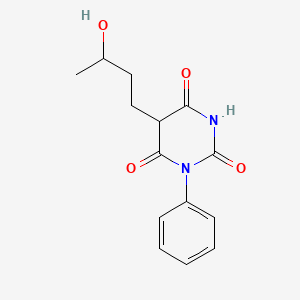
![(1S,4S)-2-pyridin-3-yl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B13834481.png)
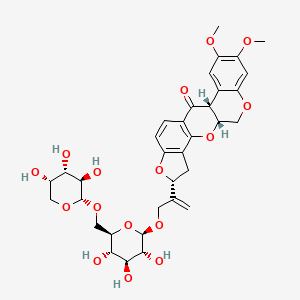
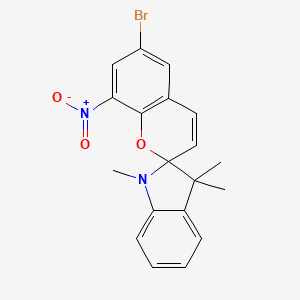
![5-[(Diaminomethylidene)amino]-2-(sulfanylmethyl)pentanethioic S-acid](/img/structure/B13834493.png)

